5-Fluorouridine

Description

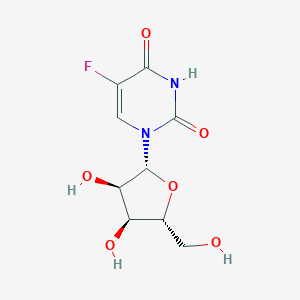

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIDNBAQOFJWCA-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040397 | |

| Record name | 5-Fluorouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316-46-1 | |

| Record name | 5-Fluorouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluorouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-fluorouridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Fluorouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluorouridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K0M952561 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Biochemical Pathways of 5-Fluorouridine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways involved in the metabolism of 5-Fluorouridine (5-FUR). As a key intermediate in the action of the widely used chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU), and a potential therapeutic agent in its own right, a thorough understanding of 5-FUR's metabolic fate is crucial for optimizing cancer therapy and developing novel drug delivery strategies. This document details the anabolic activation and catabolic degradation of 5-FUR, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key metabolic pathways.

Introduction to this compound Metabolism

This compound (5-FUR) is a fluorinated pyrimidine (B1678525) nucleoside that exerts its cytotoxic effects primarily after intracellular conversion into its active metabolites. The metabolic journey of 5-FUR can be broadly divided into two opposing pathways: anabolism, which leads to the formation of cytotoxic nucleotides, and catabolism, which results in inactive degradation products.[1][2] The balance between these pathways is a critical determinant of both the efficacy and toxicity of fluoropyrimidine-based chemotherapy.[3]

The anabolic pathways convert 5-FUR into three key active metabolites: this compound monophosphate (FUMP), this compound diphosphate (B83284) (FUDP), and this compound triphosphate (FUTP).[1][4] FUTP can be incorporated into RNA, disrupting its normal processing and function.[1][5] Furthermore, through a series of subsequent conversions, 5-FUR metabolism also leads to the formation of 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), a potent inhibitor of thymidylate synthase (TS), and 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP), which can be misincorporated into DNA.[1][6][7]

Conversely, the catabolic pathway, primarily mediated by dihydropyrimidine (B8664642) dehydrogenase (DPD), leads to the breakdown of the fluoropyrimidine ring, resulting in inactive and readily excretable metabolites.[1][7]

Anabolic Pathways: Activation to Cytotoxic Nucleotides

The conversion of 5-FUR to its active forms is a multi-step process involving several key enzymes.

Phosphorylation to this compound Monophosphate (FUMP)

The initial and rate-limiting step in the anabolism of 5-FUR is its phosphorylation to FUMP. This reaction is primarily catalyzed by uridine (B1682114) kinase (UK) , an enzyme that utilizes ATP as a phosphate (B84403) donor.[1][8]

This compound + ATP → this compound Monophosphate (FUMP) + ADP

The activity of uridine kinase can vary significantly between normal and tumor tissues, with higher levels often observed in malignant cells.[8]

Further Phosphorylation to FUDP and FUTP

FUMP is sequentially phosphorylated by other kinases to form this compound diphosphate (FUDP) and subsequently this compound triphosphate (FUTP).[1][2]

FUMP + ATP → this compound Diphosphate (FUDP) + ADP FUDP + ATP → this compound Triphosphate (FUTP) + ADP

FUTP is a direct cytotoxic metabolite that is incorporated into various RNA species, leading to impaired RNA processing, translation, and ultimately, cell death.[1][9]

Conversion to Deoxyribonucleotides

FUDP can also be converted to 5-fluoro-2'-deoxyuridine 5'-diphosphate (FdUDP) by ribonucleotide reductase (RR) .[6][7] FdUDP is then further metabolized to FdUMP and FdUTP, which primarily affect DNA synthesis and integrity.[1][6]

FUDP → 5-Fluoro-2'-deoxyuridine Diphosphate (FdUDP) FdUDP → 5-Fluoro-2'-deoxyuridine Monophosphate (FdUMP) FdUDP + ATP → 5-Fluoro-2'-deoxyuridine Triphosphate (FdUTP) + ADP

FdUMP is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme for de novo DNA synthesis.[1] The inhibition of TS leads to a depletion of thymidine (B127349) triphosphate (dTTP), resulting in "thymineless death."[5] FdUTP can be incorporated into DNA, leading to DNA fragmentation and apoptosis.[1][2]

Anabolic pathways of this compound metabolism.

Catabolic Pathway: Inactivation and Degradation

The primary enzyme responsible for the catabolism of fluoropyrimidines is dihydropyrimidine dehydrogenase (DPD) .[1][7] This enzyme is the rate-limiting step in the breakdown of 5-FU and its nucleoside derivatives. While 5-FUR itself is not a direct substrate for DPD, it can be converted back to 5-FU by uridine phosphorylase (UP) , which then enters the catabolic pathway.[3][10]

This compound + Phosphate ⇌ 5-Fluorouracil + Ribose-1-phosphate

Once 5-FU is formed, DPD catalyzes its reduction to dihydrofluorouracil (DHFU), which is then further metabolized to α-fluoro-β-ureidopropionic acid (FUPA) and α-fluoro-β-alanine (FBAL). These metabolites are pharmacologically inactive and are excreted from the body.[2][7]

Catabolic pathway of this compound via conversion to 5-Fluorouracil.

Quantitative Data on this compound Metabolism

The following tables summarize available quantitative data for key enzymes and metabolites in the 5-FUR metabolic pathways. It is important to note that these values can vary depending on the tissue type, species, and experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/hr) | Tissue/Cell Line | Reference |

| Uridine Phosphorylase | 5-Fluorouracil | 50 | 35-230 | Rodent Tumors & Marrow | [10] |

| Thymidine Phosphorylase | 5'-DFUR | 1690 | - | Human Lung Cancer | [11] |

| Uridine Kinase | This compound | - | 55-187 | Rodent Tissues | [10] |

| Metabolite | Intracellular Concentration Range | Cell Type | Reference |

| FUTP | Peripheral Blood Mononuclear Cells (PBMCs) | [12] | |

| FdUMP | up to 169 fmol/10^6 cells | PBMCs | [4] |

| FdUTP | Below Limit of Quantification | PBMCs | [12] |

Experimental Protocols

This section provides an overview of common experimental protocols used to study the metabolism of 5-FUR.

Cell Culture and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of 5-FUR on cancer cell lines and to study its intracellular metabolism.

Protocol Outline:

-

Cell Culture: Cancer cell lines (e.g., HCT-116, HT29, MKN45) are cultured in appropriate media (e.g., McCoy's, RPMI-1640) supplemented with fetal bovine serum and antibiotics.[13][14] Cells are maintained in a humidified incubator at 37°C and 5% CO2.[13]

-

Cytotoxicity Assay (MTT Assay):

-

Seed cells in 96-well plates at a predetermined density (e.g., 1,000-3,000 cells/well) and allow them to attach for 24 hours.[13]

-

Treat cells with a range of 5-FUR concentrations for a specified duration (e.g., 72 hours).[14]

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[13]

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).[13]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[14]

-

Workflow for a typical cytotoxicity assay.

Quantification of 5-FUR and its Metabolites by HPLC

Objective: To separate and quantify 5-FUR and its metabolites in biological samples (e.g., plasma, cell extracts).

Protocol Outline:

-

Sample Preparation:

-

HPLC System:

-

Column: A reverse-phase C18 column is commonly used.[15]

-

Mobile Phase: An isocratic or gradient mobile phase consisting of a buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[15]

-

Detector: A UV detector set at an appropriate wavelength (e.g., 268 nm for 5-FU).

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Identify and quantify the peaks corresponding to 5-FUR and its metabolites by comparing their retention times and peak areas to those of known standards.

-

Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

-

General workflow for HPLC analysis of 5-FUR metabolites.

Enzyme Assays

Objective: To measure the activity of key enzymes involved in 5-FUR metabolism.

Protocol Outline (Example: Uridine Phosphorylase):

-

Enzyme Source: Prepare a cell or tissue homogenate and obtain the cytosolic fraction containing the enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer, the substrate (e.g., 5-FUR and phosphate), and the enzyme extract.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Product Quantification: Measure the amount of product formed (e.g., 5-FU) using HPLC or other analytical techniques.

-

Calculation: Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

Conclusion

The metabolic pathways of this compound are complex, involving a delicate balance between anabolic activation and catabolic degradation. A comprehensive understanding of these pathways, the enzymes that regulate them, and the factors that influence their activity is paramount for the effective use of fluoropyrimidine-based therapies in cancer treatment. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the intricacies of 5-FUR metabolism and to develop more effective and less toxic anticancer strategies. Further research is warranted to fully elucidate the kinetic properties of all enzymes involved and to explore the regulatory mechanisms that govern these critical metabolic pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Activities of enzymes converting 5-fluorouracil to this compound-5' monophosphate and 5-fluorodeoxyuridine-5' monophosphate in subcultured cell lines and solid tumor tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of uridine phosphorylase in the anabolism of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of 5'-Deoxy-5-fluorouridine by Thymidine Phosphorylase in Human Tumors [jstage.jst.go.jp]

- 12. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluorouridine incorporation into different RNA species

An In-depth Technical Guide to the Incorporation of 5-Fluorouridine into RNA Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the incorporation of 5-Fluorouracil (B62378) (5-FU) and its metabolites, primarily this compound triphosphate (FUTP), into various RNA species. The cytotoxic effects of 5-FU, a cornerstone of chemotherapy for solid tumors, are increasingly understood to be mediated not only by DNA damage but significantly by its impact on RNA metabolism. This document details the metabolic activation of 5-FU, quantitative data on its incorporation into RNA, the functional consequences for different RNA types, and the experimental protocols used for its study.

The Metabolic Activation of 5-Fluorouracil

5-Fluorouracil is a prodrug that must be converted intracellularly into several active metabolites to exert its cytotoxic effects.[1] These metabolites interfere with both DNA and RNA synthesis. The primary pathways of 5-FU anabolism lead to the formation of fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), and two other key metabolites: fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), which are incorporated into DNA and RNA, respectively.[1][2][3]

The conversion of 5-FU to FUTP, the substrate for RNA polymerases, is a critical step for its RNA-directed toxicity. This process can occur through two main routes:

-

Direct Conversion: Orotate phosphoribosyltransferase (OPRT) directly converts 5-FU to this compound monophosphate (FUMP).[2][4]

-

Indirect Conversion: 5-FU is first converted to this compound (FUrd) by uridine (B1682114) phosphorylase (UP), which is then phosphorylated to FUMP by uridine kinase (UK).[2][4]

FUMP is subsequently phosphorylated to this compound diphosphate (B83284) (FUDP) and then to the active metabolite FUTP, which competes with the natural uridine triphosphate (UTP) for incorporation into nascent RNA transcripts.[2][5]

Quantitative Analysis of 5-FU Incorporation into RNA

Numerous studies have quantified the incorporation of 5-FU into total RNA and specific RNA species across various models, including cell lines, murine tumors, and human clinical samples. A consistent finding is that 5-FU is incorporated into RNA to a much greater extent than into DNA.[6][7]

| Cell/Tissue Type | RNA Species | 5-FU Concentration/Dose | Time Point | Level of Incorporation | Reference |

| Human Cell Lines | Total RNA vs. DNA | Not specified | Not specified | Up to 15,000-fold higher in RNA | [6] |

| Human Colorectal Cancer | Total RNA | 500 mg/m² | 24 h | 1.0 pmol/µg RNA (maximal) | [8][9] |

| Human Colorectal Cancer | Total DNA | 500 mg/m² | 24 h | 127 fmol/µg DNA (maximal) | [8] |

| Murine Colon Tumor | Total RNA | 80 mg/kg (MTD) | 2 h | 10 pmol/µg RNA (peak) | [10] |

| Human WiDr Colon Tumor Cells | Total RNA | 25 µM | 4 h | 0.4 pmol/h/µg RNA | [10] |

| Human Unresectable Carcinomas | Total RNA | 10 mg/kg | 120-150 min | >200 ng/mg RNA (correlated with efficacy) | [11] |

| HCT116 Cells | Total RNA vs. DNA | 0.6 µCi [¹⁴C]-5-FU | 24-48 h | Significantly more accumulation in RNA | [7] |

Table 1: Quantitative Incorporation of 5-FU into Nucleic Acids.

Consequences of 5-FU Incorporation into Different RNA Species

The substitution of uridine with this compound in RNA transcripts has profound consequences for RNA processing, stability, and function.

Ribosomal RNA (rRNA)

rRNA is the most abundant RNA species in the cell, and therefore a major target for 5-FU incorporation.[6] The consequences include:

-

Impaired Ribosome Biogenesis: 5-FU incorporation into pre-rRNA transcripts inhibits their processing and maturation into the mature 18S, 5.8S, and 28S rRNAs.[12][13] This disruption of ribosome biogenesis can trigger "ribosomal stress."[6]

-

Formation of "F-Ribosomes": Ribosomes containing 5-FU-modified rRNA, termed "F-ribosomes," have been identified.[6] These altered ribosomes can lead to translational reprogramming, changing the landscape of protein synthesis within the cancer cell.[6]

-

Inhibition of Pseudouridylation: The presence of 5-FU in rRNA can inhibit the activity of pseudouridylases like Cbf5p, which are responsible for the most abundant post-transcriptional modification of noncoding RNA.[14]

Transfer RNA (tRNA)

5-FU incorporation affects tRNA structure and function by interfering with post-transcriptional modifications. In HEK293T cells treated with 5-FU, researchers observed a 55% reduction in 5-methyluridine (B1664183) (m5U) and a 40% reduction in pseudouridine (B1679824) (Ψ) in tRNAs.[12][13][15] This hypomodification can alter tRNA folding, stability, and decoding accuracy during translation.

Messenger RNA (mRNA) and Small Nuclear RNA (snRNA)

The incorporation of 5-FU into pre-mRNA and snRNAs, which are critical components of the spliceosome, disrupts pre-mRNA splicing.[6][16] This can lead to intron retention and the production of aberrant proteins, contributing to cellular dysfunction and death.[6] Extracts from 5-FU-treated cells have shown a significant inhibition of splicing efficiency.[16]

Experimental Protocols for Studying 5-FU Incorporation

A variety of methods are employed to detect and quantify 5-FU in RNA. The choice of method often depends on the required sensitivity and the specific research question.

General Workflow

The general workflow for analyzing 5-FU incorporation involves cell or tissue treatment, nucleic acid extraction, enzymatic digestion, and subsequent analysis by a sensitive analytical technique.

Protocol: Quantification of 5-FU in RNA by LC-MS/MS

This protocol is adapted from methodologies described for the sensitive detection of 5-FU metabolites.[17]

-

Cell Culture and Treatment:

-

Plate cells (e.g., HCT116, HEK293T) at a desired density.

-

Treat cells with a specific concentration of 5-FU (e.g., 10-100 µM) for a defined period (e.g., 6, 12, 24 hours).[13]

-

-

RNA Extraction:

-

Harvest cells and perform total RNA extraction using a standard method such as TRIzol reagent or a column-based kit (e.g., RNeasy Kit).

-

Quantify the extracted RNA using a fluorometric assay (e.g., QuantiFluor RNA System) or spectrophotometry.[18]

-

-

RNA Hydrolysis:

-

Take a known quantity of RNA (e.g., 1-3 µg).

-

Digest the RNA to its constituent nucleosides using a mixture of enzymes such as nuclease P1, followed by bacterial alkaline phosphatase.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Chromatographic Separation: Separate the nucleosides using a liquid chromatography system. A porous graphitic carbon (PGC) column can be effective for separating polar compounds like nucleosides and nucleotides.[17]

-

Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer (e.g., Orbitrap) operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.[17]

-

Quantification: Create a standard curve using known concentrations of this compound (5-FUrd). Quantify the amount of 5-FUrd in the samples by comparing their peak areas to the standard curve. The results are typically normalized to the initial amount of RNA used (e.g., pmol 5-FUrd per µg RNA).

-

Protocol: Analysis of 5-FU in RNA by GC-MS

This method is suitable for clinical specimens.[8][10]

-

Sample Preparation:

-

Obtain tumor biopsy specimens from patients treated with 5-FU.

-

Pulverize the frozen tissue and extract total nucleic acids.

-

-

RNA/DNA Isolation and Degradation:

-

Isolate RNA and DNA from the nucleic acid extract.

-

Completely hydrolyze the purified RNA and DNA to their constituent bases using strong acid (e.g., formic acid).

-

-

Derivatization and GC-MS Analysis:

-

Derivatize the bases to make them volatile for gas chromatography.

-

Analyze the derivatized bases using a GC-MS system.

-

Quantify the amount of 5-FU by comparing the signal to a standard curve prepared with known amounts of derivatized 5-FU.

-

Protocol: Radiolabeling Assay

This classic method offers high sensitivity.[4][7]

-

Cell Treatment:

-

Incubate cells with radioactively labeled 5-FU (e.g., [³H]-5-FU or [¹⁴C]-5-FU).

-

-

Nucleic Acid Extraction:

-

Lyse the cells and perform differential extraction to separate RNA and DNA fractions.

-

-

Scintillation Counting:

-

Measure the radioactivity in the purified RNA and DNA fractions using a liquid scintillation counter.

-

Calculate the amount of incorporated 5-FU based on the specific activity of the radiolabeled compound.

-

Conclusion

The incorporation of this compound into RNA is a pivotal mechanism of 5-FU's anticancer activity. It disrupts the processing and function of multiple essential RNA species, including rRNA, tRNA, and mRNA, leading to a cascade of events that culminate in cell death. The quantitative analysis of 5-FU in RNA provides valuable insights into the drug's mechanism and can potentially serve as a biomarker for treatment response. The experimental protocols detailed herein offer robust methods for researchers and clinicians to further investigate the complex and critical role of RNA-directed toxicity in chemotherapy. A deeper understanding of these pathways will continue to inform the development of more effective cancer treatment strategies and combination therapies.

References

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. droracle.ai [droracle.ai]

- 6. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preliminary evidence that incorporation of 5-fluorouracil into RNA correlates with antitumor response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NAIL-MS reveals tRNA and rRNA hypomodification as a consequence of 5-fluorouracil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro splicing of pre-messenger RNA with extracts from this compound-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

The Impact of 5-Fluorouridine on Eukaryotic Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorouridine (5-FUrd), a key metabolite of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), exerts its cytotoxic effects primarily through profound disruption of RNA metabolism. This technical guide provides an in-depth examination of the molecular mechanisms by which 5-FUrd affects transcription in eukaryotic cells. By incorporating into nascent RNA chains, 5-FUrd initiates a cascade of events including the inhibition of RNA processing and maturation, induction of an RNA damage response, and ultimately, apoptosis. This document details the core aspects of 5-FUrd's interaction with the transcriptional machinery, presents quantitative data on its effects, outlines key experimental protocols for its study, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action: Interference with RNA Synthesis and Processing

This compound's primary mechanism of action at the transcriptional level is its metabolic conversion to this compound triphosphate (FUTP), which is then utilized as a substrate by RNA polymerases. This leads to the incorporation of 5-Fluorouracil into all major classes of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA). The presence of the fluorine atom at the C-5 position of the uracil (B121893) base, in place of a hydrogen atom, has significant steric and electronic consequences that disrupt the normal processing and function of these RNA molecules.

Impact on Ribosomal RNA (rRNA) Biogenesis

The synthesis and processing of rRNA are major targets of 5-FUrd. Incorporation of 5-FU into pre-rRNA transcripts impairs their maturation into functional 18S, 5.8S, and 28S rRNAs. This disruption of ribosome biogenesis is a critical contributor to the cytotoxic effects of 5-FU. Studies have shown that while the transcription of the precursor 45S/47S rRNA is largely unaffected, its subsequent cleavage and modification are severely inhibited. This leads to an accumulation of unprocessed pre-rRNA and a deficit of mature ribosomes, ultimately inhibiting protein synthesis.

Effects on Transfer RNA (tRNA) Maturation and Modification

5-FUrd incorporation also significantly affects tRNA processing and function. The presence of 5-FU in tRNA transcripts can inhibit post-transcriptional modifications, such as the formation of pseudouridine (B1679824) (Ψ) and 5-methyluridine (B1664183) (m5U). These modifications are crucial for maintaining the structural integrity and decoding function of tRNA. Inhibition of these modifications can lead to tRNA misfolding, instability, and impaired aminoacylation, thereby disrupting protein translation.

Consequences for Messenger RNA (mRNA) Splicing and Stability

The incorporation of 5-FU into pre-mRNA can interfere with the splicing process. The precise recognition of splice sites by the spliceosome is essential for the production of mature mRNA, and the presence of the fluorinated nucleotide can disrupt this process, leading to aberrant splicing and the generation of non-functional proteins. Furthermore, while some studies suggest that 5-FUrd substitution can stabilize RNA duplexes, its overall effect on mRNA stability in the cellular context is complex and can contribute to the RNA damage response.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative findings from studies investigating the impact of 5-FU and its derivatives on various aspects of RNA metabolism.

| Cell Line | Drug/Metabolite | Concentration | Effect | Reference |

| HCT-116 | 5-FU and 5-FUrd | 2 µM (5-FUrd) | 20-30% decrease in 18S and 28S rRNA levels | |

| HEK293T | 5-FU | Not Specified | 55% reduction in 5-methyluridine in tRNA | |

| HEK293T | 5-FU | Not Specified | 40% reduction in pseudouridine in tRNA | |

| K-562 | α-amanitin + 5-FUrd | 1-5 µg/ml (α-amanitin) | Up to 60% decrease in 5-FUrd incorporation into poly A+ RNA | |

| L1210 ascites | 5-FU | 100 mg/kg | Peak F-RNA level of 1 base substitution per 174 normal nucleotides at 3 hours |

Table 1: Effect of this compound and 5-Fluorouracil on RNA Levels and Modifications

| Cell Line | Drug | IC50 | Reference |

| HCT-116 | 5-FU | Varies by shRNA knockdown |

Table 2: Dose-Response of 5-Fluorouracil in HCT-116 Cells with Gene Knockdown

Signaling Pathways and Cellular Responses

The transcriptional disruption caused by 5-FUrd triggers a cellular stress response, often referred to as an "RNA damage response." This response involves the activation of signaling pathways that can lead to cell cycle arrest and apoptosis.

The p53 Pathway

The tumor suppressor protein p53 plays a crucial role in the cellular response to 5-FU-induced RNA damage. While the precise mechanisms are still under investigation, it is understood that the accumulation of damaged and unprocessed RNA, particularly rRNA, can lead to nucleolar stress. This, in turn, can activate p53, which then transcriptionally upregulates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa).

Experimental Protocols

Investigating the effects of 5-FUrd on transcription requires a range of molecular biology techniques. Below are detailed methodologies for key experiments.

Nuclear Run-On Assay

This assay measures the rate of transcription initiation and elongation by detecting nascent RNA transcripts.

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with 5-FUrd at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

-

Nuclei Isolation:

-

Wash cells with ice-cold PBS.

-

Lyse the cell membrane using a hypotonic buffer containing a non-ionic detergent (e.g., NP-40).

-

Centrifuge to pellet the nuclei and wash to remove cytoplasmic debris.

-

-

In Vitro Transcription:

-

Resuspend isolated nuclei in a reaction buffer containing ATP, GTP, CTP, and a labeled UTP analog (e.g., Biotin-UTP or ³²P-UTP).

-

Incubate at 30°C for a short period (5-30 minutes) to allow elongation of initiated transcripts.

-

-

RNA Isolation:

-

Terminate the reaction and isolate the labeled nascent RNA using a standard RNA extraction protocol (e.g., TRIzol).

-

-

Detection and Quantification:

-

For biotin-labeled RNA, perform a dot blot and detect with streptavidin-HRP followed by chemiluminescence.

-

For radioactively labeled RNA, hybridize to gene-specific probes immobilized on a membrane and quantify using a phosphorimager.

-

RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, quantitative view of the transcriptome, allowing for the identification of differentially expressed genes and splicing variants upon 5-FUrd treatment.

Protocol:

-

Cell Culture and Treatment: Treat cells with 5-FUrd as described for the nuclear run-on assay.

-

RNA Extraction: Isolate total RNA from treated and control cells using a high-purity RNA extraction kit. Assess RNA quality and quantity.

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) to enrich for mRNA and other non-coding RNAs.

-

Fragment the RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes affected by 5-FUrd treatment.

-

Analyze alternative splicing events.

-

Quantitative Mass Spectrometry of RNA Modifications

This technique allows for the precise identification and quantification of various post-transcriptional modifications in RNA, which can be altered by 5-FUrd treatment.

Protocol:

-

Cell Culture and Treatment: Treat cells with 5-FUrd.

-

RNA Isolation: Isolate total RNA or specific RNA species (e.g., tRNA) from treated and control cells.

-

RNA Hydrolysis: Digest the RNA into individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separate the nucleosides using high-performance liquid chromatography (HPLC).

-

Introduce the separated nucleosides into a tandem mass spectrometer.

-

Identify and quantify the modified nucleosides based on their specific mass-to-charge ratios and fragmentation patterns.

-

-

Data Analysis: Compare the abundance of specific modifications between 5-FUrd-treated and control samples.

Conclusion

This compound's impact on transcription is a multifaceted process that extends beyond simple incorporation into RNA. The resulting disruption of RNA processing, maturation, and modification triggers a potent cellular stress response that is central to its therapeutic efficacy. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to optimize the use of fluoropyrimidine-based chemotherapies and develop novel therapeutic strategies that target RNA metabolism. The visualization of these complex pathways and workflows provides a clear framework for comprehending the intricate interplay between 5-FUrd and the cellular transcriptional machinery.

5-Fluorouridine: A Technical Guide to Nascent RNA Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5-Fluorouridine (5-FU) and its application as a powerful tool for the analysis of newly synthesized, or nascent, RNA. Originally developed as a chemotherapeutic agent, the mechanisms of 5-FU's cytotoxicity have revealed its profound impact on RNA metabolism, making it a valuable agent for studying transcriptional dynamics. We will explore the core methodologies, experimental protocols, and cellular pathways associated with the use of 5-FU for nascent RNA labeling and analysis.

Introduction: From Chemotherapy to Transcriptome Analysis

5-Fluorouracil (B62378) (5-FU) is a uracil (B121893) analog that has been a cornerstone of chemotherapy for solid tumors, including colorectal and breast cancers, for over six decades.[1][2] Its mechanism of action was historically attributed to the inhibition of thymidylate synthase (TS) and subsequent disruption of DNA synthesis.[3][4] However, extensive research has revealed that the primary cytotoxic effects of 5-FU in many cancer types stem from its incorporation into RNA, leading to a potent RNA damage response.[1][3][4][5]

Upon entering a cell, 5-FU is converted into several active metabolites, including this compound triphosphate (FUTP).[3][6][7] This metabolite is recognized by RNA polymerases and incorporated into newly transcribed RNA. This metabolic labeling of nascent transcripts provides a unique opportunity to isolate and analyze the RNA molecules that are actively being synthesized, offering a dynamic snapshot of the transcriptome that cannot be achieved by analyzing total RNA alone.[8]

Mechanism of Action: Metabolic Labeling of Nascent RNA

The utility of 5-FU as a tool for nascent RNA analysis hinges on its intracellular metabolic pathway.

-

Cellular Uptake : 5-FU enters the cell using the same transport mechanisms as the natural nucleoside, uracil.[6][9]

-

Anabolic Conversion : Inside the cell, 5-FU is converted to Fluorouridine monophosphate (FUMP) and subsequently phosphorylated to Fluorouridine diphosphate (B83284) (FUDP) and then to the active metabolite, this compound triphosphate (FUTP).[6][7]

-

Incorporation into RNA : RNA polymerases utilize FUTP as a substrate instead of uridine (B1682114) triphosphate (UTP), incorporating this compound into the elongating RNA chain.[9] This process creates fluorinated transcripts that can be distinguished from the pre-existing RNA pool.

The incorporation of 5-FU into RNA is significantly more substantial than its incorporation into DNA, making it a relatively specific label for transcription.[3][4][5]

Quantitative Data on 5-FU Incorporation

The efficiency of 5-FU incorporation into RNA is a critical parameter for its use as a labeling agent. The following table summarizes key quantitative findings from the literature.

| Parameter | Finding | Cell Line / Model | Reference |

| RNA vs. DNA Incorporation | Incorporation of 14C-labeled 5-FU was significantly higher in RNA than in DNA. | Colorectal Cancer (CRC) Cells | [3][4][5] |

| Relative Incorporation Rate | 5-FU incorporation into RNA was up to 15,000-fold higher than into DNA. | Human Cell Lines | [1] |

| Peak RNA Incorporation | Peak level of F-RNA at 3 hours post-administration was 1 base substitution per 174 normal nucleotides. | L1210 Ascites Cells (in vivo) | [10] |

| RNA Incorporation Persistence | At 96 hours post-administration, 1 5-FU base per 597 normal nucleotides remained in RNA. | L1210 Ascites Cells (in vivo) | [10] |

| Effect of Uridine Rescue | Supplementing media with uridine restored normal RNA metabolism and compensated for most 5-FU-induced cytotoxicity. | Human Cell Lines | [1] |

Experimental Methodologies for Nascent RNA Analysis

The analysis of 5-FU-labeled nascent RNA generally follows a "pulse-chase" experimental design. Cells are first "pulsed" with 5-FU for a defined period to label newly synthesized transcripts. The 5-FU is then removed and replaced with normal media (the "chase"), allowing for the tracking of the labeled RNA population over time. The core of the methodology lies in the specific capture of these labeled transcripts.

While modern techniques often use clickable analogs like 5-Ethynyluridine (EU) for bio-orthogonal capture,[8][11][12][13] the principles established with halogenated nucleosides like 5-Bromouridine (BrU) and this compound are foundational.[14][15] The most common capture method for 5-FU labeled RNA is immunoprecipitation.

This workflow is adapted from protocols for similar halogenated uridine analogs like BrU. It relies on an antibody that can recognize the incorporated analog. A common antibody for this purpose is an anti-BrdU antibody, which has been shown to cross-react with FU-containing nucleic acids.

This protocol provides a generalized procedure for labeling and isolating nascent RNA using 5-FU, adapted from Flura-seq and BRIC-seq methodologies.[15][16]

A. 5-FU Pulse Labeling

-

Culture cells of interest to approximately 80% confluency.

-

Prepare a stock solution of this compound (FUR) in DMSO or PBS. Note: While many studies use the parent drug 5-Fluorouracil (5-FU), direct use of this compound can bypass some metabolic steps.

-

Remove the existing culture medium and replace it with fresh medium containing the desired final concentration of 5-FU (e.g., 1-10 µM).

-

Incubate the cells for the desired labeling period (e.g., 30 minutes for short-term transcription rates, or up to 24 hours for studies on RNA stability).

B. Total RNA Isolation

-

After the pulse period, wash the cells twice with ice-cold PBS to remove any remaining 5-FU.

-

Lyse the cells directly in the culture dish using a TRIzol-based reagent according to the manufacturer's protocol.

-

Isolate total RNA using a chloroform (B151607) extraction and isopropanol (B130326) precipitation method.[17]

-

Perform a DNase I treatment to remove any contaminating genomic DNA.

-

Quantify the total RNA and assess its integrity using a spectrophotometer and gel electrophoresis.

C. Immunoprecipitation of Labeled RNA

-

Prepare magnetic beads (e.g., Protein G Dynabeads) by washing them in an appropriate buffer (e.g., 0.5x SSPET buffer).[16]

-

Couple the beads with a primary antibody (e.g., anti-BrdU monoclonal antibody) by incubating them together for at least 1 hour at 4°C with rotation.[16][18]

-

Wash the antibody-coupled beads to remove any unbound antibody.

-

Add the total RNA sample to the antibody-coupled beads. The total volume should be adjusted with a binding buffer.

-

Incubate for 2 hours at room temperature with gentle rotation to allow the antibody to bind to the 5-FU-labeled RNA.[16]

-

Perform a series of stringent washes to remove non-specifically bound, unlabeled RNA. This typically involves washes with low-salt and high-salt buffers.[16]

D. Elution and Downstream Processing

-

Elute the captured nascent RNA from the beads. This can be done by competitive elution with a high concentration of free BrdU/FU or by using a denaturing elution buffer.

-

Purify the eluted RNA using an appropriate RNA cleanup kit (e.g., RNeasy MinElute Cleanup).

-

The purified nascent RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or library preparation for next-generation sequencing.

Cellular Consequences and Signaling Pathways

The incorporation of 5-FU into RNA is not a benign process. It triggers a significant cellular stress response, primarily centered on the disruption of ribosome biogenesis. This is a crucial consideration for researchers, as the act of labeling can itself perturb the system being studied.

Ribosome Stress and Apoptosis: 5-FU is heavily incorporated into ribosomal RNA (rRNA), the most abundant RNA species in the cell.[1][7] This incorporation disrupts rRNA processing and maturation, leading to a state known as "ribosome stress."[2][3] This stress activates a signaling cascade that results in the degradation of ribosomal components and ultimately triggers apoptosis (programmed cell death).[3][5] The cytotoxicity of 5-FU is therefore highly dependent on its incorporation into RNA and the subsequent disruption of ribosome function.[3][4][5]

Pathways Associated with 5-FU Resistance: For drug development professionals, understanding the signaling pathways that confer resistance to 5-FU is critical. Studies have shown that the activation of several key pathways can reduce the efficacy of 5-FU. These include:

-

PI3K/AKT Pathway : Implicated in promoting cell survival and proliferation, counteracting the apoptotic signals from 5-FU.[19]

-

Wnt, Notch, NF-κB, and Hedgehog Pathways : These developmental pathways are often dysregulated in cancer and have been linked to 5-FU resistance.[19][20]

Targeting these resistance pathways in combination with 5-FU-based therapies is an active area of research.

Conclusion

This compound, and its parent compound 5-Fluorouracil, serve as a double-edged sword in biological research. As a widely used chemotherapeutic, its mechanism of action provides a direct route to label and study the dynamics of RNA synthesis and decay. While newer, bio-orthogonal methods offer higher specificity and less cellular perturbation, the vast body of literature on 5-FU provides a rich context for its use. By enabling the isolation of the nascent transcriptome, 5-FU allows researchers to investigate the immediate transcriptional responses to stimuli, determine RNA half-lives on a genome-wide scale, and uncover the intricate regulatory networks that govern gene expression. Understanding both the utility of the labeling technique and the inherent cellular stress it induces is paramount for the rigorous design and interpretation of experiments in this field.

References

- 1. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into the RNA-Based Mechanism of Action of the Anticancer Drug 5′-Fluorouracil in Eukaryotic Cells | PLOS One [journals.plos.org]

- 3. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]

- 5. biorxiv.org [biorxiv.org]

- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 7. academic.oup.com [academic.oup.com]

- 8. The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 10. Assay and time course of 5-fluorouracil incorporation into RNA of L1210/0 ascites cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bru-seq - Wilson et al. [wilsonte-umich.github.io]

- 15. 5′-Bromouridine IP Chase (BRIC)-Seq to Determine RNA Half-Lives | Springer Nature Experiments [experiments.springernature.com]

- 16. Labeling and Isolation of Fluorouracil Tagged RNA by Cytosine Deaminase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. encodeproject.org [encodeproject.org]

- 19. researchgate.net [researchgate.net]

- 20. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytotoxic Effects of 5-Fluorouridine in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouridine (5-FUrd), a fluorinated pyrimidine (B1678525) analog, is an active metabolite of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). Its potent cytotoxic effects against a range of cancer cells have made it a subject of significant interest in oncology research. This technical guide provides an in-depth exploration of the mechanisms, quantitative effects, and experimental protocols related to the cytotoxic activity of this compound in cancer cells.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the disruption of RNA and DNA synthesis, ultimately leading to apoptosis and cell cycle arrest in rapidly proliferating cancer cells. Upon cellular uptake, 5-FUrd is phosphorylated to its active form, this compound triphosphate (FUTP). FUTP is then incorporated into RNA, interfering with RNA processing and function. Additionally, 5-FUrd can be converted to 5-fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair. This dual-pronged attack on both RNA and DNA integrity triggers a cascade of cellular stress responses, culminating in programmed cell death.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this compound vary across different cancer cell lines, reflecting inherent differences in cellular uptake, metabolism, and sensitivity to the drug's mechanisms of action.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | 1.9 |

| CCRF-CEM | Leukemia | 0.05 |

| COLO 320DM | Colon Cancer | 0.08 |

| KKLS | Stomach Cancer | 0.02 |

| L1210 | Leukemia | 0.0004 |

| MKN-28 | Stomach Cancer | 0.02 |

| MKN-45 | Stomach Cancer | 0.04 |

| NUGC-3 | Stomach Cancer | 0.03 |

Key Signaling Pathways in this compound-Induced Cytotoxicity

The cytotoxic effects of this compound are mediated by complex intracellular signaling pathways. The p53 tumor suppressor pathway and the PI3K/Akt/mTOR signaling cascade are central to the cellular response to 5-FUrd-induced damage.

p53-Mediated Apoptosis

This compound-induced DNA and RNA damage leads to the stabilization and activation of the p53 protein.[1] Activated p53 transcriptionally upregulates pro-apoptotic genes, such as Bax, and the Fas receptor.[2][3] This initiates the caspase cascade, leading to the execution of apoptosis.[4]

PI3K/Akt/mTOR Pathway and Drug Resistance

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. In some cancers, this pathway is hyperactivated, contributing to resistance to chemotherapeutic agents like 5-FU. Inhibition of the PI3K/Akt/mTOR pathway has been shown to sensitize cancer cells to 5-FU-induced cytotoxicity.[5]

Experimental Protocols

To assess the cytotoxic effects of this compound, several key in vitro assays are routinely employed. These include methods to evaluate cell viability, apoptosis, and cell cycle distribution.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Harvest cells after treatment with this compound.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and control cells

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of this compound.

Conclusion

This compound is a potent cytotoxic agent with a well-defined mechanism of action involving the disruption of RNA and DNA synthesis. Its efficacy is mediated through key signaling pathways, most notably the p53 pathway, which triggers apoptosis in response to cellular damage. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the cytotoxic effects of this compound and further elucidate its therapeutic potential in various cancer models. Understanding the intricate cellular responses to this compound is crucial for the development of more effective cancer therapies and overcoming mechanisms of drug resistance.

References

- 1. Frontiers | Pharmacological mechanisms of traditional Chinese medicine metabolites in regulating Treg cells: an integrative pathway review [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. 5-Fluorouracil Suppresses Colon Tumor through Activating the p53-Fas Pathway to Sensitize Myeloid-Derived Suppressor Cells to FasL+ Cytotoxic T Lymphocyte Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluorouracil-induced apoptosis in cultured oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of PI3K/Akt/mTOR Signaling Pathway Suppresses 5-Fluorouracil Resistance in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 5-Fluorouridine on Ribosomal RNA Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for solid tumors, exerts a profound and multifaceted impact on cellular function. While its role as an inhibitor of thymidylate synthase and its subsequent effects on DNA synthesis are well-documented, a significant component of its cytotoxicity stems from its influence on RNA metabolism, particularly the biogenesis of ribosomal RNA (rRNA). This technical guide provides an in-depth examination of the molecular mechanisms by which 5-Fluorouridine (5-FUrd), the ribonucleoside metabolite of 5-FU, disrupts rRNA production. We will explore the incorporation of 5-FUrd into nascent rRNA transcripts, the resulting impairment of pre-rRNA processing and maturation, and the induction of a cellular stress response pathway. This guide consolidates quantitative data, details key experimental methodologies, and provides visual representations of the involved pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The Dual Threat of 5-Fluorouracil

5-Fluorouracil is a prodrug that undergoes intracellular conversion to several active metabolites, each contributing to its anti-cancer activity. One key metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), potently inhibits thymidylate synthase, leading to a depletion of thymidine (B127349) triphosphate pools and subsequent disruption of DNA synthesis and repair. However, another critical pathway involves the conversion of 5-FU to this compound triphosphate (FUTP), which is then incorporated into various RNA species, including ribosomal RNA.[1] This incorporation into the most abundant cellular RNA creates what are termed "fluorinated ribosomes" and triggers a cascade of events that severely hampers the production of functional ribosomes, a process essential for protein synthesis and cell growth.[1]

Mechanism of Action: Disruption of Ribosomal RNA Biogenesis

The biogenesis of ribosomes is a complex and highly regulated process that primarily occurs in the nucleolus. It involves the transcription of the 47S pre-rRNA precursor, followed by a series of cleavage and modification steps to yield the mature 18S, 5.8S, and 28S rRNAs, which, along with the 5S rRNA and ribosomal proteins, assemble into the 40S and 60S ribosomal subunits. 5-FUrd intervenes at a critical stage of this pathway.

Incorporation of this compound into pre-rRNA

Following its conversion to FUTP, this compound is utilized as a substrate by RNA polymerase I, the enzyme responsible for transcribing the rDNA genes into the 47S pre-rRNA. This results in the synthesis of pre-rRNA molecules where uridine (B1682114) residues are sporadically replaced by this compound.[2][3] The extent of this incorporation is a crucial determinant of the subsequent cytotoxic effects.

Inhibition of pre-rRNA Processing and Maturation

The presence of 5-FU within the pre-rRNA transcript disrupts the intricate series of cleavage events required for maturation. Studies have shown that 5-FU incorporation does not significantly inhibit the initial transcription of the 45S pre-rRNA but rather stalls its subsequent processing.[1][4] This leads to an accumulation of precursor rRNAs and a deficit of mature 18S and 28S rRNAs.[3] The effect is concentration-dependent, with higher concentrations of 5-FUrd leading to a more complete inhibition of mature rRNA formation.[2][5]

Ribosomal Stress and the p53 Pathway

The disruption of ribosome biogenesis triggers a cellular surveillance mechanism known as the ribosomal stress or nucleolar stress response. This pathway is a critical component of the cellular response to 5-FU-induced RNA damage.[6] Unassembled ribosomal proteins, such as RPL5 and RPL11, are released from the nucleolus and bind to MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[7] This interaction inhibits MDM2's activity, leading to the stabilization and activation of p53.[6][7] Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest and apoptosis, contributing significantly to the cytotoxic effects of 5-FU.[7]

Quantitative Data on this compound's Impact

The following tables summarize key quantitative findings from studies investigating the effects of 5-FU on rRNA biogenesis.

| Parameter | Cell Line | 5-FU Concentration | Duration of Treatment | Observed Effect | Reference |

| 18S and 28S rRNA Levels | HCT116 | 40 µM | 18 hours | 20-30% decrease in 18S and 28S rRNA | [5] |

| 18S, 28S, and 45S rRNA Levels | HCT116 | 2 µM (5-FUR) | 18 hours | Significant decrease in 18S, 28S, and 45S rRNA | [5] |

| Mature 18S and 28S rRNA Formation | Novikoff hepatoma | 1 x 10⁻⁴ M | Not specified | Complete inhibition | [2][5] |

| Mature 18S and 28S rRNA Formation | Novikoff hepatoma | 1 x 10⁻⁷ M | Not specified | No significant effect | [2][5] |

| 28S rRNA Production | L-1210 | 10⁻⁶ M | 2 hours | Inhibition of 28S rRNA production, 32S pre-rRNA accumulates | [3] |

| 28S rRNA and 32S pre-rRNA Processing | L-1210 | 10⁻⁵ M | 24 hours | Severe inhibition of processing to 28S rRNA and 32S pre-rRNA | [3] |

| Parameter | Tissue/Cell Type | 5-FU Dose/Concentration | Time Point | Level of Incorporation | Reference |

| 5-FU into RNA | Human colorectal cancer biopsies | 500 mg/m² | 24 hours | 1.0 pmol/µg RNA | [8] |

| 5-FU into RNA | Murine colon tumor | 80 mg/kg | 2 hours | Peak of 10 pmol/µg RNA | [9] |

| 5-FU into RNA | Murine colon tumor | 80 mg/kg | 72 hours | Retained at 2.5 pmol/µg RNA | [9] |

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the impact of 5-FU on rRNA biogenesis.

Metabolic Labeling of rRNA with [³²P]-Orthophosphate

This method is used to track the synthesis and processing of new rRNA molecules.

Materials:

-

Phosphate-free cell culture medium

-

[³²P]-Orthophosphate

-

This compound

-

Cell lysis buffer (e.g., TRIzol)

-

RNA purification kit

-

Denaturing agarose (B213101) gel electrophoresis system

-

Phosphorimager

Procedure:

-

Culture cells to the desired confluency.

-

Wash cells with phosphate-free medium to deplete intracellular phosphate (B84403) pools.

-

Incubate cells in phosphate-free medium containing the desired concentration of 5-FUrd for a specified pre-treatment time.

-

Add [³²P]-orthophosphate to the medium and continue the incubation for a defined pulse period to label newly synthesized RNA.

-

Terminate the labeling by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).

-

Separate the RNA by size using denaturing agarose gel electrophoresis.

-

Dry the gel and expose it to a phosphorimager screen to visualize the radiolabeled rRNA precursors and mature species.

-

Quantify the band intensities to determine the relative amounts of different rRNA species.

Northern Blotting for rRNA Analysis

Northern blotting allows for the detection and quantification of specific rRNA precursors and mature forms.

Materials:

-

Total RNA extracted from control and 5-FUrd-treated cells

-

Denaturing agarose gel electrophoresis system

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

Radiolabeled or fluorescently labeled probes specific for different regions of the pre-rRNA (e.g., ITS1, ITS2, 18S, 28S)

-

Washing buffers

-

Detection system (e.g., phosphorimager or fluorescence imager)

Procedure:

-

Separate total RNA samples on a denaturing agarose gel.

-

Transfer the separated RNA from the gel to a nylon membrane via capillary action.

-

Immobilize the RNA onto the membrane by UV crosslinking.

-

Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.

-

Hybridize the membrane with a labeled probe specific for the rRNA species of interest overnight at an appropriate temperature.

-

Wash the membrane with a series of washing buffers of increasing stringency to remove unbound probe.

-

Detect the signal from the hybridized probe using an appropriate imaging system.

-

Quantify the band intensities to compare the levels of specific rRNA species between control and treated samples.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) provides a genome-wide snapshot of ribosome positions on mRNA, allowing for an assessment of translational activity.

Materials:

-

Control and 5-FUrd-treated cells

-

Translation inhibitor (e.g., cycloheximide)

-

Lysis buffer

-

RNase I

-

Sucrose (B13894) density gradient ultracentrifugation equipment

-

RNA fragmentation and library preparation kits

-

Next-generation sequencing platform

Procedure:

-

Treat cells with a translation inhibitor to stall ribosomes on mRNA.

-

Lyse the cells under conditions that maintain ribosome-mRNA complexes.

-

Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes, generating ribosome-protected fragments (RPFs).

-

Isolate monosomes by sucrose density gradient ultracentrifugation.

-

Extract the RPFs from the isolated monosomes.

-

Prepare a sequencing library from the RPFs, which includes adapter ligation, reverse transcription, and PCR amplification.

-

Sequence the library using a next-generation sequencing platform.

-

Align the sequencing reads to a reference genome or transcriptome to map the positions of the ribosomes.

-

Analyze the data to determine ribosome density on different transcripts and identify changes in translation in response to 5-FUrd treatment.

Quantification of 5-FU Incorporation into RNA by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the precise measurement of the amount of 5-FU incorporated into total RNA.

Materials:

-

Total RNA extracted from 5-FU-treated cells or tissues

-

Enzymes for RNA digestion (e.g., RNase A, RNase T1, alkaline phosphatase)

-

Derivatization agent (e.g., silylating agent)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Internal standard (e.g., stable isotope-labeled 5-FU)

Procedure:

-

Isolate total RNA from the samples of interest.

-

Quantify the total RNA concentration.

-

Digest the RNA to its constituent nucleosides using a cocktail of enzymes.

-

Add a known amount of an internal standard.

-

Chemically derivatize the nucleosides to make them volatile for GC analysis.

-

Inject the derivatized sample into the GC-MS system.

-

Separate the derivatized nucleosides by gas chromatography.

-

Detect and quantify the derivatized this compound and the internal standard by mass spectrometry.

-

Calculate the amount of 5-FU incorporated per microgram of RNA based on the ratio of the signal from this compound to the internal standard.[8][9]

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed in this guide.

References

- 1. Ribosome profiling reveals the what, when, where, and how of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. The inhibitory effects of 5-fluorouracil on the metabolism of preribosomal and ribosomal RNA in L-1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibition of ribosomal RNA synthesis and maturation in Novikoff hepatoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. graphviz.org [graphviz.org]

- 8. microbenotes.com [microbenotes.com]

- 9. Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nascent RNA Capture and Sequencing using 5-Fluorouridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of nascent RNA provides a real-time snapshot of transcriptional activity within a cell, offering invaluable insights into gene regulation, RNA processing, and the immediate cellular responses to various stimuli. Metabolic labeling of newly synthesized RNA with nucleoside analogs is a powerful technique to isolate and analyze this transient population of molecules. 5-Fluorouridine (5-FUrd), a halogenated pyrimidine (B1678525) analog, can be metabolically incorporated into nascent RNA transcripts. These labeled transcripts can then be specifically captured and subjected to high-throughput sequencing, enabling a genome-wide view of active transcription.

This document provides detailed application notes and protocols for the use of this compound in nascent RNA capture and sequencing. The protocols are based on the well-established methodologies for similar halogenated nucleosides, such as 5-Bromouridine (Bru-seq), and provide a robust framework for researchers to implement this technique in their own experimental systems.

Principle of the Method

The methodology is based on the cellular uptake of this compound and its subsequent conversion to this compound triphosphate (5-FUTP) by the cellular machinery. RNA polymerases then incorporate 5-FUTP into elongating RNA chains in place of uridine (B1682114) triphosphate (UTP). The incorporated 5-FU provides a unique tag that allows for the specific immuno-purification of nascent RNA from the total RNA population using an antibody that recognizes the halogenated base, such as an anti-BrdU antibody. The captured RNA is then used to generate cDNA libraries for high-throughput sequencing.

Applications

-

Monitoring global transcriptional activity: Assess real-time changes in gene expression in response to drugs, growth factors, or environmental stimuli.

-

Studying RNA processing: Analyze co-transcriptional splicing, polyadenylation, and other RNA processing events.

-

Investigating transient transcriptional events: Capture and characterize the expression of unstable transcripts, such as enhancer RNAs (eRNAs) and other non-coding RNAs.

-

Drug discovery and development: Evaluate the on-target and off-target effects of compounds on transcription.

Data Presentation

The following tables summarize key quantitative parameters for performing nascent RNA capture and sequencing using a this compound-based approach, adapted from established protocols for analogous techniques.

Table 1: Recommended Labeling Conditions

| Parameter | Recommendation | Notes |

| Cell Type | Various adherent and suspension cell lines (e.g., HEK293, HeLa, K562) | Optimization of labeling time and concentration is recommended for each cell line. |

| This compound Concentration | 1-2 mM in culture medium | Start with 2 mM as a baseline, similar to Bru-seq protocols. |

| Labeling Time | 15-60 minutes | 30 minutes is a common starting point to capture nascent transcripts. Shorter times can be used to increase temporal resolution. |

| Cell Density | 80-90% confluency for adherent cells; optimal density for suspension cells | Ensure cells are in a logarithmic growth phase for active transcription. |

Table 2: Immunoprecipitation and Library Preparation Parameters

| Parameter | Recommendation | Notes |

| Starting Total RNA | 50-100 µg | A higher input is recommended as nascent RNA constitutes a small fraction of total RNA. |

| Antibody | Anti-BrdU monoclonal antibody | Ensure the antibody has cross-reactivity with this compound. |

| Antibody Amount | 2.5-5 µg per immunoprecipitation | Titration may be necessary depending on the antibody and the amount of labeled RNA. |

| Beads | Protein G or Protein A magnetic beads | Magnetic beads facilitate efficient washing and elution. |

| Elution | Competitive elution with BrdU or 5-FUrd | A non-denaturing elution method is preferable to preserve RNA integrity. |

| Sequencing Library Kit | Standard RNA-seq library preparation kits (e.g., Illumina TruSeq RNA Library Prep) | Follow the manufacturer's protocol for low-input RNA. |

| Sequencing Depth | >30 million reads per sample | Deeper sequencing may be required for detecting low-abundance transcripts. |

Mandatory Visualizations

Caption: Experimental workflow for nascent RNA capture and sequencing using this compound.

Caption: Metabolic pathway of this compound incorporation into nascent RNA.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with this compound

Materials:

-

Cell culture medium appropriate for the cell line

-

This compound (5-FUrd) stock solution (e.g., 50 mM in PBS, sterile filtered)

-

Phosphate-buffered saline (PBS), sterile

-

TRIzol reagent or other cell lysis buffer

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels. For a typical experiment, aim for a 15 cm dish to yield sufficient total RNA. Grow cells to 80-90% confluency.

-

Preparation of Labeling Medium: Prepare the 5-FUrd labeling medium by adding the 5-FUrd stock solution to pre-warmed complete culture medium to a final concentration of 2 mM.

-

Labeling:

-

For adherent cells, aspirate the existing medium and replace it with the 5-FUrd labeling medium.

-

For suspension cells, add the concentrated 5-FUrd stock solution directly to the culture to achieve the final concentration.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 30 minutes.

-